
Cadmium(2+); carbanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium(2+); carbanide, also known as dimethylcadmium, is an organometallic compound with the molecular formula C₂H₆Cd. It is a colorless, volatile liquid that is highly toxic and flammable. This compound is primarily used in chemical research and has applications in various fields due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cadmium(2+); carbanide can be synthesized through the reaction of cadmium chloride with methyl lithium or methyl magnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture contamination. The general reaction is as follows:
CdCl2+2CH3Li→Cd(CH3)2+2LiCl
The reaction is carried out at low temperatures to control the reactivity of the organometallic reagents .
Industrial Production Methods
Industrial production of this compound is not common due to its high toxicity and limited applications. when produced, it follows similar synthetic routes as in laboratory settings, with stringent safety measures to handle the compound .
Chemical Reactions Analysis
Types of Reactions
Cadmium(2+); carbanide undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form cadmium oxide and carbon dioxide.
Hydrolysis: Reacts with water to produce cadmium hydroxide and methane.
Substitution: Can participate in substitution reactions with halogens to form cadmium halides and methane.
Common Reagents and Conditions
Oxidation: Typically requires an oxygen-rich environment.
Hydrolysis: Occurs readily in the presence of water or moisture.
Substitution: Halogen sources such as chlorine or bromine are used under controlled conditions.
Major Products
Oxidation: Cadmium oxide (CdO) and carbon dioxide (CO₂).
Hydrolysis: Cadmium hydroxide (Cd(OH)₂) and methane (CH₄).
Substitution: Cadmium halides (CdX₂) and methane (CH₄).
Scientific Research Applications
Cadmium(2+); carbanide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other cadmium compounds and in organometallic chemistry studies.
Biology: Investigated for its effects on biological systems, particularly its toxicity and interactions with cellular components.
Medicine: Studied for its potential use in targeted drug delivery systems, although its high toxicity limits practical applications.
Industry: Utilized in the production of semiconductors and thin films for electronic devices.
Mechanism of Action
The mechanism of action of cadmium(2+); carbanide involves its interaction with cellular components, leading to oxidative stress and disruption of cellular signaling pathways. Cadmium ions can mimic calcium ions, interfering with calcium-dependent processes and leading to cellular toxicity. The compound also induces the production of reactive oxygen species (ROS), causing oxidative damage to proteins, lipids, and DNA .
Comparison with Similar Compounds
Similar Compounds
Dimethylzinc (Zn(CH₃)₂): Similar in structure but less toxic and more commonly used in organic synthesis.
Dimethylmercury (Hg(CH₃)₂): Highly toxic and volatile, used in research but with significant safety concerns.
Dimethylmagnesium (Mg(CH₃)₂): Less toxic and used as a reagent in organic synthesis.
Uniqueness
Cadmium(2+); carbanide is unique due to its high toxicity and specific applications in research. Its ability to form stable organometallic compounds with cadmium makes it valuable for studying cadmium chemistry and its interactions with biological systems .
Properties
Molecular Formula |
C2H6Cd |
|---|---|
Molecular Weight |
142.48 g/mol |
IUPAC Name |
cadmium(2+);carbanide |
InChI |
InChI=1S/2CH3.Cd/h2*1H3;/q2*-1;+2 |
InChI Key |
VQNPSCRXHSIJTH-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].[Cd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


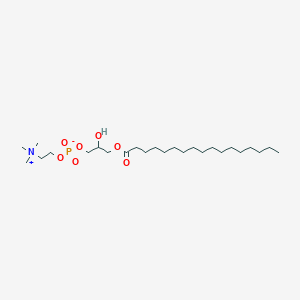
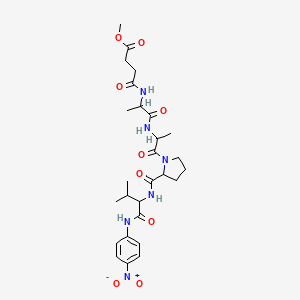
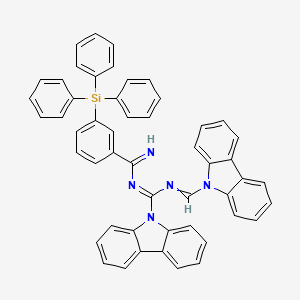
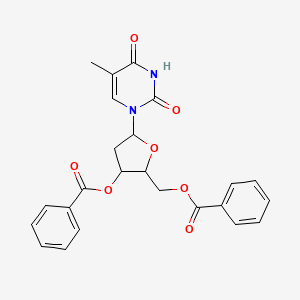
![N-[1-[2-[[6-fluoro-2-[6-fluoro-3-[[4-hydroxy-1-[2-[2-(methylamino)propanoylamino]butanoyl]pyrrolidin-2-yl]methyl]-1H-indol-2-yl]-1H-indol-3-yl]methyl]-4-hydroxypyrrolidin-1-yl]-1-oxobutan-2-yl]-2-(methylamino)propanamide](/img/structure/B13384016.png)
![6-(15-Acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B13384028.png)
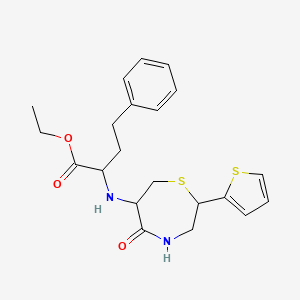
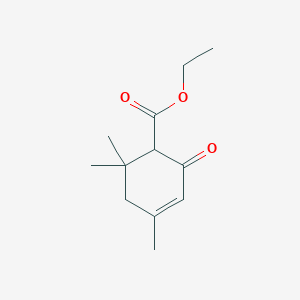
![sodium;(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13384061.png)
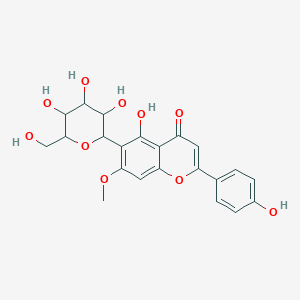

![N-(4-([(2-Amino-4-hydroxypteridin-6-yl)methyl]amino)benzoyl)glutamic acid dihydrate](/img/structure/B13384071.png)
![N-[(2,4-difluorophenyl)methyl]-11-methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide](/img/structure/B13384073.png)
![2-Acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B13384077.png)
